molecular formula C24H15Br3 B372361 1,3,5-Tris(2-bromophenyl)benzene CAS No. 380626-56-2

1,3,5-Tris(2-bromophenyl)benzene

Cat. No.: B372361
CAS No.: 380626-56-2
M. Wt: 543.1g/mol
InChI Key: CCCRAMFEOFEFKA-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-bromophenyl)benzene is a halogenated aromatic monomer. It has three bromo substituents around an aromatic ring .


Synthesis Analysis

The synthesis of this compound involves cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction of 2-aminophenylboronic acid with 1,3,5-triiodobenzene has been used . The synthesis is also reported to be dependent on the choice of substrate .


Molecular Structure Analysis

The molecular formula of this compound is C24H15Br3 . The exact mass is 539.87200 .


Chemical Reactions Analysis

This compound has been used as a precursor in the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on the Ag (111) surface . The heating rate and growth temperature have a strong impact on the size and quality of the pCOFs .


Physical and Chemical Properties Analysis

The density of this compound is 1.626±0.06 g/cm3. It has a boiling point of 547.5±45.0 °C and a melting point of 159-160 °C .

Scientific Research Applications

Nucleation and Cluster Formation

1,3,5-tris(4-bromophenyl)-benzene (3BrY) has been investigated for its role in nucleation and cluster formation. Studies using molecular modeling have shown that 3BrY can spontaneously form disordered clusters from a solution, which then grow into elongated, needle-like structures. This process involves a continuous rearrangement of ordered and disordered domains, resembling the self-assembly of organic molecules (Giberti, Salvalaglio, Mazzotti, & Parrinello, 2017).

Building Block in Supramolecular Chemistry

Benzene-1,3,5-tri-p-phenylphosphonic acid, derived from 1,3,5-tris(p-bromophenyl)benzene, serves as a novel building block in supramolecular chemistry. Its crystalline salt with p-dimethylaminopyridine (DMAP) features organic domains of 1,3,5-triphenylbenzene units associated by hydrogen bonds and π-stacking, offering potential in designing complex molecular structures (Beckmann, Rüttinger, & Schwich, 2008).

2D Covalent Organic Networks

The self-assembly of 1,3,5-tris(4-bromophenyl)benzene on gold surfaces forms two-dimensional covalent organic networks. These networks have been analyzed using scanning tunneling microscopy and X-ray spectroscopic methods, providing insights into the formation and electronic structure of these organic networks (Doyle et al., 2018).

Polymerization on Surfaces

Polymerization of 1,3,5-tris(4-bromophenyl)benzene via dehalogenation on graphene and hexagonal boron nitride demonstrates how molecule-surface interactions influence the synthesis of polymers through C-C coupling. This research provides insights into surface-confined polymer synthesis (Morchutt et al., 2015).

Luminescent Covalent-Organic Polymers

Covalent-organic polymers (COPs) synthesized from 1,3,5-tris(4-bromophenyl)benzene have shown potential in detecting nitroaromatic explosives and small organic molecules. These COPs exhibit high sensitivity and selectivity, making them suitable for applications in explosive detection and organic molecule sensing (Xiang & Cao, 2012).

Safety and Hazards

1,3,5-Tris(2-bromophenyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes serious eye damage. Protective measures include wearing protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

1,3,5-tris(2-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCRAMFEOFEFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does TBPB interact with metal surfaces and what are the downstream effects?

A1: TBPB exhibits interesting reactivity when deposited on metal surfaces like copper (Cu(111)) [, ]. Instead of undergoing the expected Ullmann coupling, the steric hindrance from its structure leads to a different reaction pathway. TBPB undergoes chemisorption on the copper surface, which activates the ortho C-H bonds []. This activation triggers dehydrogenative coupling reactions, leading to the formation of novel nanostructures.

Q2: Can TBPB undergo other types of reactions on metal surfaces besides dehydrogenative coupling?

A2: Yes, research has shown that TBPB can undergo dehydrobrominative cross-coupling on silver surfaces []. This unexpected reaction occurs between identical TBPB molecules, leading to the formation of larger structures. The selectivity of this cross-coupling is influenced by the substrate's catalytic activity and molecular assembly effects. Theoretical calculations suggest a reaction mechanism involving regioselective C-H bond activation of debrominated TBPB followed by selective C-C coupling of radical intermediates []. This finding expands the potential applications of TBPB in on-surface synthesis for creating diverse molecular architectures.

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